2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers is a compound used in various scientific research and industrial applications. This compound is known for its unique chemical structure, which includes a tert-butoxycarbonyl group, a cyclohexyl ring, and an acetic acid moiety, making it a versatile molecule in synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid typically involves several key steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) anhydride. Cyclohexylamine is reacted with Boc anhydride under basic conditions to obtain the Boc-protected cyclohexylamine. Following this, a Friedel-Crafts acylation can be performed using acetic anhydride or acetyl chloride to introduce the acetic acid moiety. Industrial Production Methods : Industrially, this compound can be synthesized through similar chemical processes but scaled up using larger reactors and more efficient catalysis to improve yield and purity. Continuous flow reactors and automated systems are commonly employed to achieve consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid can undergo oxidation reactions, often resulting in the formation of carboxylic acids or carbonyl compounds.
Reduction: : Reduction can lead to the cleavage of the Boc group, yielding the free amine derivative of the compound.
Substitution: : It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, facilitated by the presence of the Boc-protected amine group.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst. The reactions typically occur under controlled conditions such as specific temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed: : Major products from these reactions include derivatives such as deprotected amines, carboxylic acids, alcohols, and substituted acetic acid compounds.
Scientific Research Applications
This compound is utilized in a variety of scientific research fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: : Employed in the study of biochemical pathways, particularly those involving amino acids and peptides.
Medicine: : Investigated for potential pharmaceutical applications, including drug development and medicinal chemistry studies.
Industry: : Applied in the production of specialty chemicals and as a reagent in the manufacture of materials with specific properties.
Mechanism of Action
The effects of 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid are primarily due to its ability to interact with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The cyclohexyl ring influences the compound's hydrophobic interactions, and the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These properties enable it to act on specific enzymes, receptors, or biological pathways, modulating their activity and function.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid is unique due to the combination of the Boc-protected amine and the cyclohexyl ring. This structural combination imparts distinct physicochemical properties that can be advantageous in certain synthetic and analytical contexts.
Similar Compounds
2-(3-{[(tert-butoxy)carbonyl]amino}ethyl)acetic acid
2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
Cyclohexylamine derivatives with different protective groups
Properties
CAS No. |
347185-01-7 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.